Okaramine B

CAS No.:

Cat. No.: VC1820187

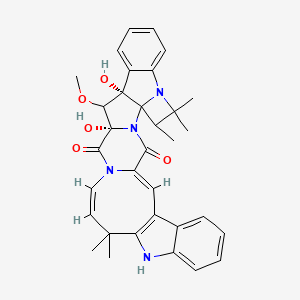

Molecular Formula: C33H34N4O5

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H34N4O5 |

|---|---|

| Molecular Weight | 566.6 g/mol |

| IUPAC Name | (1Z,14R,16S,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione |

| Standard InChI | InChI=1S/C33H34N4O5/c1-18-30(4,5)36-23-14-10-8-12-21(23)31(40)27(42-6)32(41)28(39)35-16-15-29(2,3)25-20(19-11-7-9-13-22(19)34-25)17-24(35)26(38)37(32)33(18,31)36/h7-18,27,34,40-41H,1-6H3/b16-15-,24-17-/t18?,27?,31-,32-,33?/m0/s1 |

| Standard InChI Key | PNJDFZNVNWQTFD-SPCWNREDSA-N |

| Isomeric SMILES | CC1C(N2C13[C@@](C([C@]4(N3C(=O)/C/5=C/C6=C(C(/C=C\N5C4=O)(C)C)NC7=CC=CC=C76)O)OC)(C8=CC=CC=C82)O)(C)C |

| Canonical SMILES | CC1C(N2C13C(C(C4(N3C(=O)C5=CC6=C(C(C=CN5C4=O)(C)C)NC7=CC=CC=C76)O)OC)(C8=CC=CC=C82)O)(C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Okaramine B possesses a highly complex molecular structure with multiple ring systems. Its IUPAC name is (1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione . This intricate structure includes a unique 2-dimethyl-3-methyl-azetidine ring that distinguishes it from other okaramine derivatives and contributes significantly to its biological activity .

The structural formula can be represented in SMILES notation as:

C[C@H]1[C@@]23C@@(C8=CC=CC=C8N3C1(C)C)O

Physical and Chemical Properties

Okaramine B exhibits several distinctive physical and chemical properties as summarized in Table 1.

Table 1: Physical and Chemical Properties of Okaramine B

The compound contains five stereocenters, contributing to its three-dimensional complexity, which is important for its biological activity . Additionally, it features two indole rings that form part of its unique polycyclic skeleton .

Discovery and Natural Occurrence

Hayashi and colleagues first isolated Okaramine B in 1989 from the fermentation products of Penicillium simplicissimum strain AK-40 grown on soybean pulp (okara) . Initially, the compound was considered a laboratory curiosity until more recent investigations revealed its presence in natural environments.

In 2020, researchers identified Okaramine B in the rhizosphere soil of field-grown soybean at a concentration of approximately 106 pmol/g (wet soil), which is comparable to concentrations exhibiting insecticidal activity (180 pmol/g diet) . This discovery demonstrated that Okaramine B is naturally produced in soil environments, likely by fungi associated with plant roots.

The compound has been reported in various species, primarily:

These findings suggest that Okaramine B might play ecological roles in plant-microbe-insect interactions in the rhizosphere, possibly offering protection to the associated plants against insect herbivores .

Biosynthesis Pathway

Biosynthetic Gene Cluster

The biosynthesis of Okaramine B is orchestrated by a specific gene cluster called the oka gene cluster, which has been identified in Penicillium species . This cluster encodes a series of enzymes that work sequentially to synthesize Okaramine B from its precursors.

The oka gene cluster consists of seven key genes, each encoding proteins that catalyze specific steps in the biosynthetic pathway :

Table 2: Genes Involved in Okaramine B Biosynthesis

| Gene | Encoded Protein | Proposed Function |

|---|---|---|

| okaA | OkaA | Initial steps of synthesis |

| okaB | OkaB | Initial steps of synthesis |

| okaC | OkaC | Initial steps of synthesis |

| okaD | OkaD | Initial steps of synthesis |

| okaE | OkaE | Subsequent modification steps |

| okaF | OkaF | Subsequent modification steps |

| okaG | OkaG | Final steps of synthesis |

The biosynthetic pathway begins with L-tryptophan (L-Trp) and dimethylallyl pyrophosphate as starting materials . Two molecules of tryptophan are condensed by a non-ribosomal peptide synthetase, followed by prenylation catalyzed by dimethylallyl tryptophan synthase . Subsequent enzymatic transformations lead to the formation of the complex polycyclic skeleton characteristic of Okaramine B.

Fermentation and Production

Research has demonstrated that the production of Okaramine B is significantly influenced by fermentation conditions . Studies on Penicillium daleae NBP-49626 revealed distinct differences in Okaramine B yields between submerged and semi-solid fermentation processes .

Key findings regarding fermentation and production include:

-

Semi-solid fermentation resulted in earlier onset and higher yields of Okaramine B compared to submerged fermentation .

-

In semi-solid fermentation, significant production of Okaramine B was observed from the second day onwards .

-

In submerged fermentation, limited synthesis was observed during the initial three days, with production increasing gradually in later stages .

-

By days 6-8, the yields achieved by both fermentation processes became comparable .

Transcriptomic analysis revealed different expression patterns of the oka gene cluster between the two fermentation methods. During submerged fermentation, the expression of the oka genes gradually increased and was sustained at high levels until the eighth day . In contrast, during semi-solid fermentation, the expression significantly increased from the second day but decreased in later stages .

These findings suggest that different fermentation strategies might be employed to optimize Okaramine B production, with implications for larger-scale production of this potential biopesticide.

Biological Activity

Insecticidal Activity

Okaramine B exhibits potent insecticidal activity against various insect species, with particular effectiveness against the silkworm (Bombyx mori) . Its insecticidal potency has been reported to be higher than other members of the okaramine family, including okaramines A and I .

The concentration of Okaramine B found in rhizosphere soil (106 pmol/g wet soil) is comparable to the concentration exhibiting insecticidal activity in laboratory tests (180 pmol/g diet), suggesting ecological relevance to its natural production .

Mode of Action

The insecticidal activity of Okaramine B primarily results from its interaction with the L-glutamate-gated chloride channel (GluCl), which is abundantly expressed in the insect central nervous system . GluCl is a critical inhibitory neurotransmitter receptor in invertebrates, and its activation leads to chloride ion influx, hyperpolarization of neurons, and ultimately paralysis .

Key findings regarding the mode of action include:

-

Okaramine B selectively activates GluCl in insects without affecting γ-aminobutyric acid (GABA)-gated chloride channels (RDL) .

-

The potency of Okaramine B measured as pEC50 for the positive allosteric modulation of IscaGluCl1 (a GluCl from Ixodes scapularis) was 5.95 ± 0.03 (1.13 μM) .

-

Okaramine B (1 μM) had minimal impact on the pEC50 value for L-glutamate (3.62 ± 0.12 with no alkaloid present compared to 3.88 ± 0.04 in the presence of 1 μM Okaramine B) .

-

Okaramine B suppressed the amplitude of ivermectin response on IscaGluCl1 while scarcely influencing pEC50, indicating a noncompetitive type of action. This suggests that ivermectin and Okaramine B act at close but distinct sites on GluCl .

Importantly, Okaramine B showed no activity at concentrations up to 10 μM on human α1β2γ2 GABA-gated chloride channels and human α1β glycine-gated chloride channels . This selectivity for insect targets over mammalian receptors makes Okaramine B particularly promising as a lead compound for developing safer insecticides.

Structure-Activity Relationship

Studies comparing the activity of different okaramines have provided insights into the structure-activity relationships of these compounds:

-

The four-membered azetidine ring present in Okaramine B but absent in Okaramine A appears to contribute significantly to its enhanced insecticidal potency .

-

The methoxy group in Okaramine B plays an important role in its activity, as evidenced by comparisons with other okaramines lacking this group .

-

The azocine ring (eight-membered ring) is also critical for the insecticidal activity of okaramines .

These structural features collectively contribute to the optimal interaction of Okaramine B with its target receptor, GluCl, in insects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume